molecular formula C4H4LiN3O2 B2511169 Lithium;4-methyl-1,2,4-triazole-3-carboxylate CAS No. 2173999-17-0

Lithium;4-methyl-1,2,4-triazole-3-carboxylate

Cat. No. B2511169
CAS RN: 2173999-17-0
M. Wt: 133.04
InChI Key: WRQNPSMFSUXWLT-UHFFFAOYSA-M
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Description

The compound "Lithium;4-methyl-1,2,4-triazole-3-carboxylate" is not directly mentioned in the provided papers. However, the papers discuss various lithium compounds with similar triazole or carboxylate moieties, which can provide insights into the behavior and properties of lithium organic frameworks and lithium coordination with nitrogen-containing heterocycles .

Synthesis Analysis

The synthesis of lithium compounds with triazole or carboxylate functionalities involves multi-step processes, including cycloaddition reactions, deprotection steps, and lithiation of intermediates. For instance, a triethylene glycol-based 1,2,3-triazolate lithium salt with ionic liquid properties is synthesized through copper-catalyzed cycloaddition, followed by deprotection and lithiation . Similarly, the synthesis of 3,4-dihydro-2H-1,2,4,3-triazaborol-3-yl-lithium involves the preparation of a series of metal complexes through reactions with various reagents .

Molecular Structure Analysis

The molecular structures of lithium compounds are characterized using techniques such as NMR spectroscopy, X-ray diffraction analysis, and computational studies. These studies reveal the ionic nature of bonds, extended structures, and coordination geometries. For example, the ionic nature of the B-Li bond in a triazaborol-3-yl-lithium compound is confirmed by NMR and X-ray diffraction . The alkali metal salts of a 1,2,4-triaza-3,5-diborolyl ligand show extended 2D and 1D structures dominated by sigma and pi interactions .

Chemical Reactions Analysis

Lithium compounds with triazole and carboxylate groups exhibit a range of reactivities, including nucleophilic properties and the ability to undergo [2 + 2] cycloadditions. The reactivity towards CO and isonitriles suggests mechanisms involving insertion into the B-Li bond and isomerization to yield carbene species . Lithium alkynamides produced by fragmentation of 5-lithio-1-phenyl-1,2,3-triazoles can undergo cycloadditions with various electrophiles, leading to ring-opening and the formation of amides and other products .

Physical and Chemical Properties Analysis

The physical and chemical properties of lithium compounds are characterized by differential scanning calorimetry, thermogravimetric analysis, broadband dielectric spectroscopy, electrochemical impedance spectroscopy, and cyclic voltammetry. These techniques help to understand properties such as ionic liquid behavior, thermal stability, and electrochemical performance. For example, a lithium 1,2,3-triazolate exhibits ionic liquid properties at room temperature, which is significant for the development of functional lithium salts . The structural characterization of lithium carboxylate frameworks reveals guest-dependent photoluminescence, indicating potential applications in sensing and light-emitting devices .

Scientific Research Applications

Overview

Lithium 4-methyl-1,2,4-triazole-3-carboxylate is part of the triazole derivatives, a class of compounds known for their diverse biological activities and significance in drug development. Triazoles, including 1,2,4-triazole variants, have been extensively explored for their potential in creating new drugs due to their structural versatility, allowing for various biological activity modulations. The emphasis on green chemistry and sustainability in synthesizing these derivatives highlights the ongoing search for efficient and eco-friendly methods to develop triazole-based compounds for addressing new health challenges and diseases.

Biomedical Applications

Triazole derivatives, including those related to lithium 4-methyl-1,2,4-triazole-3-carboxylate, have been identified as potential candidates for various therapeutic applications. These compounds have been explored for anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The broad range of biological activities associated with triazole derivatives underscores their importance in pharmaceutical research and development. For instance, the exploration of 1,2,4-triazole derivatives for their antimicrobial and antifungal activities showcases the potential of these compounds in combating resistant bacterial strains and neglected diseases, which remain a significant challenge for global health (Ferreira et al., 2013).

Material Science and Electrochemistry

Beyond biomedical applications, lithium-containing compounds play a critical role in material science, particularly in the development of lithium-ion conductors for electrochemical energy storage devices. The study of lithium-conducting NASICON materials, for instance, highlights the pursuit of high mobility charge carriers for improving energy storage technologies. Such research is pivotal for the advancement of lithium-ion batteries, which are essential for various applications, including electric vehicles and grid storage solutions (Rossbach et al., 2018).

Environmental Impact and Sustainability

The extraction and recovery of lithium from various resources, including minerals and brines, have become a topic of significant interest due to the metal's increasing importance in the energy sector. Efficient processing and recovery methods are crucial for sustaining the demand for lithium, especially for its use in rechargeable batteries and other green technologies. The challenge of lithium extraction emphasizes the need for sustainable and environmentally friendly approaches to secure this critical element for future technological advancements (Choubey et al., 2016).

Mechanism of Action

Target of Action

Lithium;4-methyl-1,2,4-triazole-3-carboxylate, also known as lithium(1+) ion 4-methyl-4H-1,2,4-triazole-3-carboxylate, is a compound that primarily targets the anode and cathode in lithium metal batteries . The compound forms solid electrolyte interfaces to protect both the anode and cathode .

Mode of Action

The lithium(1+) ion 4-methyl-4H-1,2,4-triazole-3-carboxylate interacts with its targets, the anode and cathode, by forming solid electrolyte interfaces . This compound also serves as a Lewis base, removing HF from the electrolyte to prevent the electrolyte from deteriorating .

Biochemical Pathways

The lithium(1+) ion 4-methyl-4H-1,2,4-triazole-3-carboxylate affects the biochemical pathways involved in the operation of lithium metal batteries . By forming solid electrolyte interfaces and removing HF from the electrolyte, this compound improves the electrochemical performance of the batteries .

Pharmacokinetics

It is known that the compound is added into lithium metal batteries as an electrolyte additive . This addition leads to the formation of solid electrolyte interfaces, which protect both the anode and cathode . The compound also serves as a Lewis base, removing HF from the electrolyte to prevent the electrolyte from deteriorating .

Result of Action

The molecular and cellular effects of the action of lithium(1+) ion 4-methyl-4H-1,2,4-triazole-3-carboxylate include the formation of solid electrolyte interfaces that protect both the anode and cathode . The compound also removes HF from the electrolyte, preventing the electrolyte from deteriorating . These actions result in improved electrochemical performance of lithium metal batteries .

Action Environment

Environmental factors can influence the action, efficacy, and stability of lithium(1+) ion 4-methyl-4H-1,2,4-triazole-3-carboxylate. For instance, the temperature and voltage conditions under which lithium metal batteries operate can affect the performance of this compound . .

Safety and Hazards

The safety and hazards associated with Methyl-1H-1,2,4-triazole-3-carboxylate include eye irritation, skin irritation, and specific target organ toxicity - single exposure . Precautionary measures include avoiding getting the substance in eyes, on skin, or on clothing, avoiding ingestion and inhalation, and avoiding dust formation .

Biochemical Analysis

Biochemical Properties

Lithium;4-methyl-1,2,4-triazole-3-carboxylate is known to interact with various enzymes, proteins, and other biomolecules. It has been found to serve as a Lewis base, aiding in the removal of HF from the electrolyte, thereby preventing the electrolyte from deteriorating . This interaction highlights the role of the compound in biochemical reactions.

Cellular Effects

The effects of this compound on cells are significant. It has been found to lead to the formation of solid electrolyte interfaces, protecting both the anode and cathode in lithium metal batteries . This suggests that the compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It is known to form solid electrolyte interfaces, serving as a Lewis base . This indicates that the compound may have binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Over time, the effects of this compound in laboratory settings have been observed to change. The compound has been found to be stable and does not degrade easily

Metabolic Pathways

Given its known interactions with various enzymes and proteins, it is likely that the compound is involved in several metabolic pathways .

Transport and Distribution

Given its known biochemical properties, it is likely that the compound interacts with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

Given its known biochemical properties, it is likely that the compound is directed to specific compartments or organelles within the cell .

properties

IUPAC Name

lithium;4-methyl-1,2,4-triazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2.Li/c1-7-2-5-6-3(7)4(8)9;/h2H,1H3,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRQNPSMFSUXWLT-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CN1C=NN=C1C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4LiN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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